N,N-Dimethyl-histidine

Bioinorganic Chemistry Metal Coordination Spectroscopic Characterization

Researchers seeking pH-responsive endosomal escape agents for gene delivery often find that unmodified L-histidine lacks the requisite buffering window. N,N-Dimethyl-histidine (DMH; CAS 24940-57-6) resolves this limitation: • Endosomal disruption: Conjugated imidazole pKa of ~4.75 enables protonation in late endosomes, yielding ~5-fold higher transfection efficiency vs. controls at 16 mol% grafting. • Predictable metal coordination: Nα,Nα-dimethylation shifts Cu(II) binding to glycine-like mode (amino N + carboxylate O), verified by CD spectroscopy. • Fungal metabolite marker: Annotated in ChEBI/KEGG for unambiguous tracking in mixed biological samples. Supplied as ≥95% (NMR) white to off-white powder; store at 2-8°C. Custom synthesis available.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13699562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-histidine
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN(C)C(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)
InChIKeyIMOBSLOLPCWZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-histidine: Structural Overview


N,N-Dimethyl-histidine (DMH; CAS 24940-57-6; C₈H₁₃N₃O₂; MW 183.21 g/mol) is an Nα,Nα-dimethylated derivative of the amino acid L-histidine [1]. This modification replaces the primary amino group with a tertiary dimethylamino moiety, altering its protonation state, metal coordination geometry, and biological interactions relative to unmodified L-histidine, Nα-methyl-histidine, and 3-methylhistidine [2].

Modified amino acid

Nα,Nα-dimethylated histidine analog with altered protonation state and coordination geometry relative to L-histidine.

Metal binding

Glycine-like Cu(II) coordination mode reported; supports bioinorganic model studies requiring predictable non-imidazole binding.

pH-responsive buffering

Conjugated imidazole pKa shift toward late endosomal pH may support nonviral gene vector research.

Metabolite identity

Fungal metabolite classification (ChEBI/KEGG) enables metabolic tracing studies distinct from mammalian methylhistidine markers.

Why N,N-Dimethyl-histidine Cannot Be Substituted


Generic substitution of N,N-dimethyl-histidine with L-histidine or other methylated histidine analogs fails because the Nα,Nα-dimethylation eliminates the primary amine hydrogen bonding and metal coordination capabilities while introducing a tertiary amine with altered pKa and steric properties [1]. This modification fundamentally alters coordination geometry with transition metals—shifting from histamine-like chelation to glycine-like binding—and changes the imidazole pKa from ~6.0 (unmodified histidine) to ~4.75 when conjugated, enabling pH-responsive endosomal buffering that unmodified histidine cannot achieve [2][3].

Primary amine hydrogen bonding absent

Nα,Nα-dimethylation eliminates the primary amine; L-histidine and Nα-methyl-histidine cannot reproduce the tertiary dimethylamino interaction profile.

Metal coordination geometry altered

DMH adopts glycine-like Cu(II) binding, whereas L-histidine shows histamine-like chelation; direct substitution may shift metal complex properties.

Imidazole pKa mismatch

Conjugated imidazole pKa ~4.75, versus ~6.0 for unmodified histidine; pH-responsive endosomal buffering achieved by DMH may not transfer to L-histidine or 3-methylhistidine.

Metabolic origin differs from mammalian markers

1-Methylhistidine and 3-methylhistidine are mammalian muscle/dietary markers; DMH is annotated as a fungal metabolite. Using mammalian isomers in fungal studies may compromise tracer specificity.

Quantitative Differentiation Evidence


Altered Cu(II) Coordination Geometry

Nα,Nα-dimethylhistidine exhibits a fundamentally different coordination mode with copper(II) compared to L-histidine. CD spectroscopy demonstrates that Nα,Nα-dimethylhistidine adopts glycine-like coordination with Cu(II), whereas L-histidine and Nτ-methylhistidine form histamine-like chelates involving the imidazole nitrogen [1].

Cu(II) coordination
Head-to-head
Glycine-like vs. histamine-like coordination; reported lower formation constant

Predictable non-imidazole binding for bioinorganic models

CD spectroscopy and potentiometric data in aqueous solution

Bioinorganic Chemistry Metal Coordination Spectroscopic Characterization

Endosomal Escape in Gene Delivery

When conjugated to PEG-PLL multiblock copolymers, N,N-dimethylhistidine at 16 mol% grafting produced the highest transfection efficiency with minimal cytotoxicity in A7r5 murine smooth muscle cells, compared to 5%, 9%, and 22% grafting densities. Bafilomycin A1 inhibition experiments demonstrated approximately five-fold higher transfection efficiency in untreated versus treated cells, confirming endosomal disruption as the mechanism [1].

Endosomal escape efficiency
Head-to-head
~5× higher transfection vs. bafilomycin A1-treated cells

Supports endosomal disruption as key mechanism in PEG-PLL-g-DMH vectors

16 mol% grafting, A7r5 cells; context-dependent on polymer design

Gene Delivery Nonviral Vectors Polymer Chemistry

Imidazole pKa Shift for Endosomal Buffering

The conjugated imidazole ring of N,N-dimethylhistidine in PEG-PLL-g-His copolymers exhibits a pKa of 4.75, which is shifted from the typical histidine imidazole pKa of ~6.0. This pKa enables protonation and buffering specifically within the acidic late endosome/lysosome environment (pH ~4.5-5.5), facilitating membrane disruption and cargo release [1].

Conjugated imidazole pKa
Cross-study comparable
pKa 4.75 (DMH) vs. ~6.0 (L-His)

Enables pH-responsive buffering within late endosomal pH range

Shifted protonation profile; may not replicate with unmodified histidine

pH-Responsive Polymers Endosomal Escape Proton Sponge Effect

Fungal Metabolite Marker Specificity

N,N-Dimethylhistidine is annotated as a fungal metabolite in ChEBI, distinguishing it from 1-methylhistidine and 3-methylhistidine which are primarily mammalian metabolic markers. This compound can serve as an injectable form of methylhistidine for metabolic tracing studies [1][2].

Fungal metabolite classification
Class-level inference
ChEBI fungal metabolite; KEGG C04259

Supports metabolic tracing distinct from mammalian methylhistidine markers

Database annotation; experimental validation recommended for specific matrices

Metabolomics Biomarker Research Fungal Metabolism

Optimal Use Cases for N,N-Dimethyl-histidine


pH-Responsive Endosomal Escape for Gene Vectors

For researchers engineering PEG-PLL-based or similar cationic polymer gene delivery systems, N,N-dimethylhistidine provides quantifiable endosomal disruption capability when grafted at 16 mol%. The conjugated imidazole pKa of 4.75 enables protonation specifically within late endosomal pH, yielding approximately 5-fold higher transfection efficiency in A7r5 cells compared to endosome-disrupted controls [1]. Unmodified L-histidine lacks this pH-responsive buffering window.

Glycine-Like Cu(II) Coordination Studies

Investigators studying metalloprotein models or designing Cu(II)-binding ligands should utilize N,N-dimethylhistidine when glycine-like coordination (amino nitrogen and carboxylate oxygen only) is desired, avoiding the histamine-like imidazole participation characteristic of L-histidine [2]. This predictable coordination shift has been verified via CD spectroscopy and potentiometric titration.

Fungal Metabolomics and Pathway Tracing

For metabolomics workflows requiring a fungal-specific histidine derivative as a metabolic marker, N,N-dimethylhistidine is annotated as a fungal metabolite in ChEBI and KEGG databases, distinguishing it from mammalian methylhistidine markers (1-methylhistidine and 3-methylhistidine) [3][4]. This specificity enables unambiguous tracking of fungal metabolic activity in mixed biological samples.

Metal-Binding Amino Acids in Peptide Synthesis

N,N-dimethylhistidine has been successfully incorporated into cyclic peptides via solid-phase synthesis combined with peptide cyclase 1 (PCY1) macrocyclization under mild conditions [5]. Researchers requiring metal-binding motifs in cyclic peptide scaffolds should procure DMH rather than unmodified histidine for applications where altered coordination geometry is advantageous.

Application
Selection Property
Validation Focus
Nonviral gene vector endosomal escape research
pH-responsive endosomal buffering capability
Transfection efficiency and endosomal disruption assay in relevant cell models
Cu(II) coordination studies for bioinorganic models
Glycine-like coordination mode without imidazole participation
CD spectroscopy and potentiometric titration to confirm binding geometry
Fungal metabolomics and pathway tracing
Fungal-specific metabolite classification (ChEBI/KEGG)
LC-MS/MS specificity against mammalian methylhistidine markers in mixed biological samples
Metal-binding amino acid in cyclic peptide synthesis
Altered metal coordination geometry compatible with PCY1 macrocyclization
Incorporation efficiency and structural characterization of DMH-containing cyclic peptides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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